Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes a thia and azabicyclo ring system. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction often involves the formation of a covalent bond between the compound and the enzyme, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-5-carboxylate
- Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- 2-Thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C10H15NO3S |
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Molecular Weight |
229.30 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C10H15NO3S/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(12)15-6/h6-7H,4-5H2,1-3H3 |
InChI Key |
NRGHTFYSJLCXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=O)S2 |
Origin of Product |
United States |
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